2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a structurally complex molecule featuring a pyridazine core substituted with a thioether-linked acetamide moiety. The acetamide group is further functionalized with a 5-ethyl-1,3,4-thiadiazol-2-yl amine, while the pyridazine ring is appended with a 4-(1H-imidazol-1-yl)phenyl group.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-2-17-23-25-19(29-17)21-16(27)11-28-18-8-7-15(22-24-18)13-3-5-14(6-4-13)26-10-9-20-12-26/h3-10,12H,2,11H2,1H3,(H,21,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJPRQTGHTDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide , with a molecular formula of and a molecular weight of approximately 440.55 g/mol. The structure features a pyridazine ring, an imidazole moiety, and a thiadiazole group, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The imidazole and pyridazine rings are known to bind with enzymes and receptors, modulating their activity. This interaction may inhibit specific enzymatic pathways involved in disease processes.
- Cell Membrane Penetration : The phenethylacetamide portion enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.
- Reactive Oxygen Species (ROS) Modulation : Preliminary studies suggest that this compound may influence oxidative stress pathways by modulating ROS levels, which are critical in various pathological conditions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties:
- In Vitro Studies : The compound has shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL against resistant strains .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 24 |
| S. aureus | 40 | 29 |
| Klebsiella pneumoniae | 45 | 30 |
| Pseudomonas aeruginosa | 50 | 19 |
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects:
- Cytokine Inhibition : Studies have shown that at concentrations as low as 10 µg/mL, the compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α by up to 89% and 78%, respectively .
Anticancer Potential
Emerging data suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro assays indicate that the compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways include inhibition of thymidylate synthase and HDAC activity .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that thiourea derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics. This study emphasized the importance of structural modifications in enhancing bioactivity .
- Anti-inflammatory Effects in Animal Models : Research involving animal models has shown that compounds with similar structures significantly reduce inflammation markers in conditions like arthritis, suggesting a promising avenue for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research indicates significant anticancer potential for this compound:
- In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including human colon cancer (HCT116) and breast cancer (MCF-7), with IC50 values ranging from 0.39 μM to 8 μM . These studies suggest that the compound induces apoptosis in cancer cells without causing cell cycle arrest, indicating a promising pathway for therapeutic intervention.
Anti-inflammatory Properties
Similar compounds have shown anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. This suggests potential applications in treating inflammatory diseases, where modulation of inflammatory responses is critical.
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Related pyridazine derivatives have shown effectiveness against various bacterial strains, indicating potential applications in combating infections.
Synthesis and Evaluation of Imidazo-thiadiazole Hybrids
A notable study focused on the synthesis and evaluation of related imidazo-thiadiazole hybrids. These compounds demonstrated promising anticancer activities with effective concentrations comparable to those observed for our compound. The study highlighted the importance of structural modifications in enhancing biological activity.
Pyridazinone Derivatives in Tumor Growth Inhibition
Another investigation explored the efficacy of similar pyridazinone derivatives in inhibiting tumor growth across multiple cancer cell lines. Results indicated that these derivatives could serve as effective agents in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.39 | Induces apoptosis |
| Anticancer | HCT116 (Colon Cancer) | 8 | Induces apoptosis |
| Anti-inflammatory | Inflammatory Mediators | N/A | Inhibition of pathways |
| Antimicrobial | Various Bacterial Strains | N/A | Disruption of microbial growth |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives synthesized and characterized in recent studies. Below is a comparative analysis based on substituent effects, physical properties, and synthesis yields:
Table 1: Comparison of Structural Analogues from
| Compound ID | Substituent on Thiadiazole | Phenoxy/Benzylthio Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5e | 5-((4-Chlorobenzyl)thio) | 2-(5-isopropyl-2-methylphenoxy) | 74 | 132–134 |
| 5f | 5-(methylthio) | 2-(2-isopropyl-5-methylphenoxy) | 79 | 158–160 |
| 5g | 5-(ethylthio) | 2-(2-isopropyl-5-methylphenoxy) | 78 | 168–170 |
| 5h | 5-(benzylthio) | 2-(2-isopropyl-5-methylphenoxy) | 88 | 133–135 |
| 5j | 5-((4-chlorobenzyl)thio) | 2-(2-isopropyl-5-methylphenoxy) | 82 | 138–140 |
| Target | 5-ethyl | 6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl | N/A | N/A |
Key Observations:
Substituent Diversity: The target compound replaces the phenoxy or benzylthio groups found in analogues (e.g., 5e–5j) with a pyridazine-imidazole-phenyl system. The 5-ethyl group on the thiadiazole ring (vs.
Synthesis and Stability :
- Compounds with bulkier substituents (e.g., 5h, 5j) exhibit higher yields (85–88%), suggesting that steric effects might stabilize intermediates during synthesis . The target’s pyridazine-imidazole system, however, could introduce synthetic challenges due to the need for regioselective coupling reactions.
- Melting points for analogues range from 132–170°C, correlating with substituent polarity and crystallinity. The target’s imidazole and pyridazine groups may lower its melting point compared to chlorobenzyl derivatives (e.g., 5e, 5j) but raise it relative to methylthio variants (e.g., 5f) .
Biological Implications: While lacks pharmacological data, highlights that 1,3,4-thiadiazole-acetamide hybrids exhibit antimicrobial and anticancer activities. The target’s imidazole group, absent in analogues like 5e–5j, could enhance interactions with heme-containing enzymes (e.g., cytochrome P450) or DNA via intercalation . The pyridazine-thioether linkage may confer redox activity, analogous to thiophene derivatives in , which are noted for their electron-deficient aromatic systems and reactivity in biological environments .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide to improve yield and purity?
- Methodological Answer : Key steps include solvent selection (e.g., acetone or DMF), catalyst optimization (e.g., K₂CO₃ for thiol-acetamide coupling), and temperature control during cyclization. For example, refluxing intermediates with equimolar reactants for 6–8 hours ensures complete conversion . Purification via recrystallization (ethanol or methanol) and validation using HPLC (≥95% purity) are critical .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm, thiadiazole signals at δ 2.5–3.5 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitor degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/SDD basis set) to optimize geometry and calculate bond angles critical for ligand-receptor interactions (e.g., C1-C2-C3 = 121.4°, C4-N7-C8 = 112.3°) .
- Use molecular docking (AutoDock Vina) to simulate binding poses, focusing on interactions with residues in enzymatic active sites (e.g., hydrogen bonding with His159 in acetylcholinesterase) .
Q. How can contradictory biological activity data (e.g., antibacterial vs. antifungal efficacy) be resolved?
- Methodological Answer :
- Dose-response assays : Test across a wider concentration range (0.1–100 µM) to identify optimal efficacy thresholds .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated microbial cells to pinpoint target pathways .
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl or bromophenyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro assays :
- Plasma protein binding (equilibrium dialysis) .
- Metabolic stability in liver microsomes (CYP450 isoform profiling) .
- In vivo studies :
- Use randomized block designs with split-split plots (e.g., dose, time, and tissue compartments as variables) to assess bioavailability .
Q. How can researchers address low solubility in aqueous media for in vivo applications?
- Methodological Answer :
- Co-solvent systems : Test PEG-400/water or DMSO/saline mixtures (≤10% v/v) .
- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles; characterize size (DLS) and drug loading efficiency (UV-Vis) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical (DFT) predictions and experimental crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
